Cholinesterase Active-Site-Selective Labeling: Dimethylamino vs. Dibutylamino Benzenediazonium Direct Comparison
In a direct head-to-head study of two para-dialkylaminobenzenediazonium salts, the dimethylamino derivative (A) and the dibutylamino derivative (B) were evaluated as photoaffinity probes for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Protection experiments with specific ligands (edrophonium for the active site, propidium for the peripheral site) demonstrated that the dimethylamino salt A exclusively labels the hydrolytic anionic site (active site) of AChE, whereas the dibutylamino salt B labels both the active site and the peripheral anionic site [1]. This differential site selectivity was confirmed by peptide mapping via gel-permeation chromatography and HPLC after irradiation-induced covalent incorporation [1].
| Evidence Dimension | AChE binding site occupancy (qualitative site selectivity determined by protection experiments) |
|---|---|
| Target Compound Data | Dimethylamino salt A: labels hydrolytic anionic site (active site) exclusively |
| Comparator Or Baseline | Dibutylamino salt B: labels both hydrolytic anionic site AND peripheral anionic site |
| Quantified Difference | Qualitative difference in site selectivity: exclusive active-site labeling vs. dual-site labeling; specificities and stoichiometries of incorporation were determined (values reported in full paper) |
| Conditions | Torpedo marmorata and Electrophorus electricus AChE; dark (reversible competitive inhibitor) and irradiated (irreversible label) conditions; edrophonium and propidium as site-specific protecting ligands |
Why This Matters
For researchers requiring unambiguous active-site-directed covalent labeling of AChE without peripheral-site off-target modification, the dimethylamino derivative provides exclusive site selectivity unavailable from the bulkier dibutylamino analog.
- [1] Ehret-Sabatier, L., Schalk, I., Goeldner, M., & Hirth, C. (1992). Photoaffinity labelling of cholinesterases. Discrimination between active and peripheral sites. European Journal of Biochemistry, 203(3), 475–481. PMID: 1735432. View Source
